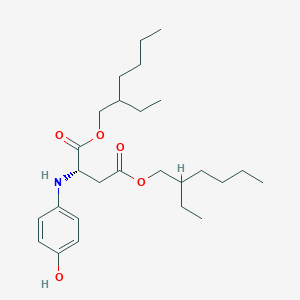
Bis(2-ethylhexyl) N-(4-hydroxyphenyl)-L-aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-ethylhexyl) N-(4-hydroxyphenyl)-L-aspartate is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two ethylhexyl groups, a hydroxyphenyl group, and an aspartate moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) N-(4-hydroxyphenyl)-L-aspartate typically involves the esterification of N-(4-hydroxyphenyl)-L-aspartic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexyl) N-(4-hydroxyphenyl)-L-aspartate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Bis(2-ethylhexyl) N-(4-hydroxyphenyl)-L-aspartate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Bis(2-ethylhexyl) N-(4-hydroxyphenyl)-L-aspartate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) phthalate
- Bis(2-ethylhexyl) adipate
- Bis(2-ethylhexyl) terephthalate
Uniqueness
Bis(2-ethylhexyl) N-(4-hydroxyphenyl)-L-aspartate stands out due to the presence of the hydroxyphenyl group, which imparts unique chemical reactivity and biological activity. This distinguishes it from other similar compounds that lack this functional group.
Properties
CAS No. |
63257-64-7 |
|---|---|
Molecular Formula |
C26H43NO5 |
Molecular Weight |
449.6 g/mol |
IUPAC Name |
bis(2-ethylhexyl) (2S)-2-(4-hydroxyanilino)butanedioate |
InChI |
InChI=1S/C26H43NO5/c1-5-9-11-20(7-3)18-31-25(29)17-24(27-22-13-15-23(28)16-14-22)26(30)32-19-21(8-4)12-10-6-2/h13-16,20-21,24,27-28H,5-12,17-19H2,1-4H3/t20?,21?,24-/m0/s1 |
InChI Key |
BQVXAVURVRSUMP-VUNKPPBISA-N |
Isomeric SMILES |
CCCCC(CC)COC(=O)C[C@@H](C(=O)OCC(CC)CCCC)NC1=CC=C(C=C1)O |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)NC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















